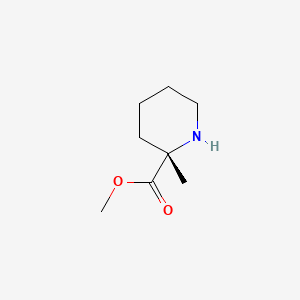

(S)-Methyl 2-methylpiperidine-2-carboxylate

描述

属性

IUPAC Name |

methyl (2S)-2-methylpiperidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-8(7(10)11-2)5-3-4-6-9-8/h9H,3-6H2,1-2H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAPUGMTZFAFQMT-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCN1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCCCN1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

(S)-Methyl 2-methylpiperidine-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of (S)-2-methylpiperidine with methyl chloroformate under basic conditions. The reaction typically proceeds as follows:

- Dissolve (S)-2-methylpiperidine in an appropriate solvent such as dichloromethane.

- Add a base, such as triethylamine, to the solution.

- Slowly add methyl chloroformate to the reaction mixture while maintaining a low temperature.

- Stir the reaction mixture for several hours until the reaction is complete.

- Purify the product using standard techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of (S)-Methyl 2-methylpiperidine-2-carboxylate may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.

化学反应分析

Types of Reactions

(S)-Methyl 2-methylpiperidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

Oxidation: N-oxides.

Reduction: Alcohols.

Substitution: Substituted piperidine derivatives.

科学研究应用

(S)-Methyl 2-methylpiperidine-2-carboxylate has several applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex molecules, particularly in asymmetric synthesis techniques.

Biology: The compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of biologically active molecules.

Medicine: It is explored for its potential use in the development of new pharmaceuticals, particularly those targeting specific molecular pathways.

Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of various industrial products.

作用机制

The mechanism of action of (S)-Methyl 2-methylpiperidine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the molecules derived from this compound.

相似化合物的比较

Structural and Functional Group Variations

Piperidine-2-carboxylate Derivatives

Methyl (S)-piperidine-2-carboxylate hydrochloride (CAS 18650-39-0): Key Difference: Lacks the 2-methyl substituent. The hydrochloride salt form improves solubility in polar solvents .

Methyl 2-(methoxymethyl)piperidine-2-carboxylate (CAS 1890536-82-9):

- Key Difference : Contains a methoxymethyl group instead of a methyl group at the 2-position.

- Impact : The methoxymethyl group introduces both steric bulk and electron-donating effects, altering hydrolysis rates and interactions with biological targets .

Stereoisomers and Regioisomers

Impact: The carboxylic acid group increases polarity and hydrogen-bonding capacity, affecting solubility and bioavailability. The R-configuration may lead to divergent biological activity .

Pyrrolidine Analogs

Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride (CAS 220060-08-2): Key Difference: Five-membered pyrrolidine ring (vs. six-membered piperidine). The hydrochloride salt improves crystallinity .

Physical and Chemical Properties

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Functional Group | Solubility Traits |

|---|---|---|---|---|---|

| (S)-Methyl 2-methylpiperidine-2-carboxylate | C8H15NO2 | 157.21 (calc.) | 2-methyl, S-configuration | Ester | Moderate lipophilicity |

| Methyl (S)-piperidine-2-carboxylate HCl | C7H14ClNO2 | 179.64 | None | Ester, HCl salt | High polarity (water-soluble) |

| Methyl 2-(methoxymethyl)piperidine-2-carboxylate | C9H17NO3 | 187.24 | 2-methoxymethyl | Ester | Enhanced solubility in ethers |

| (2R,4R)-4-Methylpiperidine-2-carboxylic acid | C7H13NO2 | 143.18 | 4-methyl, R-configuration | Carboxylic acid | High polarity (aqueous soluble) |

Research Findings

- Stereochemical Influence : The S-configuration in (S)-Methyl 2-methylpiperidine-2-carboxylate is critical for binding to GABA receptors in neurological drug candidates, whereas R-isomers show reduced affinity .

- Solubility-Activity Relationships: Methoxymethyl-substituted derivatives (e.g., Methyl 2-(methoxymethyl)piperidine-2-carboxylate) demonstrate improved blood-brain barrier penetration compared to methyl-substituted analogs, as noted in CNS drug studies .

生物活性

(S)-Methyl 2-methylpiperidine-2-carboxylate, often referred to as S-MPC, is a chiral compound belonging to the piperidine family. This compound has garnered attention in pharmaceutical chemistry due to its structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in drug discovery, supported by data tables and relevant research findings.

Chemical Structure and Properties

(S)-Methyl 2-methylpiperidine-2-carboxylate features a six-membered heterocyclic structure with a nitrogen atom, an ester functional group, and a methyl substituent. The stereochemistry of the compound is crucial for its biological interactions, influencing its affinity for various biological targets.

Pharmacological Potential

Research indicates that (S)-MPC exhibits several pharmacological properties:

- Neurotransmitter Modulation : Studies have shown that (S)-MPC can interact with neurotransmitter systems, suggesting its potential use in treating neurodegenerative diseases such as Alzheimer's disease. It has been investigated as an inhibitor of enzymes like acetylcholinesterase and butyrylcholinesterase, which are critical in cholinergic signaling pathways associated with cognitive functions .

- Antimicrobial Properties : Preliminary studies suggest that (S)-MPC may possess antimicrobial activity against various pathogens. Its interactions with microbial targets indicate potential applications in developing antimicrobial therapies .

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on various enzymes involved in disease processes. For instance, it has shown promise as an inhibitor of acetylcholinesterase, which could be beneficial in managing conditions like Alzheimer's disease .

The biological activity of (S)-MPC is largely attributed to its ability to selectively bind to specific receptors and enzymes due to its chiral nature. This selectivity allows it to modulate various physiological processes effectively.

Interaction with Enzymes

(S)-MPC's mechanism involves competitive inhibition where it binds to the active sites of target enzymes, thus preventing substrate interaction. This action can lead to altered neurotransmission and potentially therapeutic effects in neurodegenerative conditions.

Research Findings

Recent studies have highlighted the following findings regarding (S)-MPC:

| Study | Focus | Findings |

|---|---|---|

| Neurotransmitter Systems | Demonstrated potential as an acetylcholinesterase inhibitor; may improve cognitive function. | |

| Antimicrobial Activity | Showed effectiveness against E. coli and S. aureus; further studies needed for clinical relevance. | |

| Enzyme Inhibition | Identified as a potential dual inhibitor of cholinesterases; implications for Alzheimer's treatment. |

Case Studies

- Neurodegenerative Disorders : In a study examining the effects of (S)-MPC on cognitive function, researchers found that it significantly inhibited acetylcholinesterase activity in vitro, suggesting potential therapeutic benefits for Alzheimer's patients .

- Antimicrobial Research : Another study explored the compound's antimicrobial efficacy against common bacterial strains. Results indicated that (S)-MPC exhibited notable bacteriostatic effects, warranting further investigation into its use as an antimicrobial agent .

Future Directions

While initial findings regarding (S)-MPC's biological activity are promising, further research is essential to fully elucidate its therapeutic potential and safety profile. Future studies should focus on:

- Clinical Trials : Conducting clinical trials to assess the efficacy and safety of (S)-MPC in humans.

- Mechanistic Studies : Investigating the detailed mechanisms through which (S)-MPC interacts with biological targets.

- Structural Modifications : Exploring derivatives of (S)-MPC to enhance its pharmacological properties.

常见问题

Basic Questions

Q. What are the standard synthetic routes for (S)-Methyl 2-methylpiperidine-2-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as cyclization of substituted piperidine precursors followed by esterification. For example, analogous compounds like methyl 4-hydroxypiperidine-2-carboxylate are synthesized via acid-catalyzed esterification of the corresponding carboxylic acid with methanol . Key parameters include temperature (often 60–80°C for esterification), solvent polarity (e.g., dichloromethane for inert conditions), and catalysts (e.g., H₂SO₄ for protonation). Yields are optimized by controlling moisture levels and reaction time .

Q. How is the stereochemistry of (S)-Methyl 2-methylpiperidine-2-carboxylate confirmed?

- Methodological Answer : X-ray crystallography using programs like SHELX (for small-molecule refinement) or WinGX (for crystallographic data analysis) is the gold standard . Complementary techniques include chiral HPLC or circular dichroism (CD) spectroscopy. For example, the (2S,4R) configuration in similar compounds was resolved via SHELXL refinement, with R-factors <5% validating accuracy .

Q. What analytical techniques are critical for purity assessment?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups and stereochemical integrity. For methyl piperidine carboxylates, ester carbonyl peaks appear at ~170 ppm in ¹³C NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₉H₁₅NO₂: 170.1176).

- HPLC : Reverse-phase HPLC with UV detection (λ = 210–220 nm) quantifies impurities (<2% threshold) .

Advanced Research Questions

Q. How can conflicting NMR data for (S)-Methyl 2-methylpiperidine-2-carboxylate derivatives be resolved?

- Methodological Answer : Discrepancies in splitting patterns (e.g., piperidine ring protons) may arise from conformational flexibility. Strategies include:

- Variable Temperature (VT) NMR : Reduces signal broadening by freezing rotamers at low temperatures (e.g., −40°C).

- COSY/NOESY : Correlates coupling partners and spatial proximities to assign ambiguous peaks .

- DFT Calculations : Predicts chemical shifts using software like Gaussian, comparing computed vs. experimental data .

Q. What strategies optimize enantiomeric excess (ee) in asymmetric synthesis?

- Methodological Answer :

- Chiral Auxiliaries : Use (S)-proline derivatives to induce stereoselectivity during cyclization.

- Catalytic Asymmetric Hydrogenation : Pd/C or Ru-BINAP catalysts achieve >90% ee for analogous piperidine esters .

- Kinetic Resolution : Lipase-mediated hydrolysis (e.g., Candida antarctica) selectively reacts with one enantiomer .

Q. How does (S)-Methyl 2-methylpiperidine-2-carboxylate interact with biological targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to receptors (e.g., dopamine D₂ or σ-1 receptors). Piperidine carboxylates often act as conformationally constrained pharmacophores .

- In Vitro Assays : Radioligand displacement studies (e.g., ³H-spiperone for D₂ receptors) quantify IC₅₀ values. For example, ethyl 2-(4-methoxybenzyl)piperidine-2-carboxylate showed sub-micromolar affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。